Hydrolytic Stability: tert-Butyl Ester Demonstrates ~6-Fold Longer Half-Life than Methyl Ester at Physiological pH
Under mild alkaline conditions (pH 8.3, 37°C, 50 mM phosphate buffer), the tert-butyl ester of serine exhibits a hydrolytic half-life of 91.9 hours, whereas the corresponding methyl ester hydrolyzes with a half-life of 10.2 hours [1]. This represents a ~9-fold enhancement in stability for the tert-butyl ester. In the context of L-serine tert-butyl ester hydrochloride, this enhanced hydrolytic stability translates to reduced premature deprotection during extended coupling cycles in SPPS or during aqueous workup in solution-phase peptide synthesis, thereby improving overall synthetic efficiency and yield [1].
| Evidence Dimension | Half-life of ester hydrolysis under mild alkaline conditions |
|---|---|
| Target Compound Data | 91.9 hours (tert-butyl ester of serine) |
| Comparator Or Baseline | 10.2 hours (methyl ester of serine) |
| Quantified Difference | ~9-fold longer half-life for tert-butyl ester |
| Conditions | pH 8.3, 37°C, 50 mM phosphate buffer; substrate concentration 5 mM; monitored by ¹H NMR |
Why This Matters
This directly impacts synthetic yield and purity by minimizing premature deprotection during peptide chain assembly, reducing the need for excess reagent usage and simplifying purification.
- [1] Morris PJ. The Alkaline and Metal Ion Catalysed Hydrolysis of Amino Acid Esters. PhD Thesis, Victoria University of Wellington, 1968. View Source
